molecular formula C13H10N2O2 B1362459 methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate

Cat. No.: B1362459
M. Wt: 226.23 g/mol
InChI Key: JRKWEDQGUNBTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a cyano group and an ester group attached to the indole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of indole derivatives with cyanoacetic acid esters under basic conditions. For instance, the reaction of 3-indoleacrylic acid with methyl cyanoacetate in the presence of a base such as potassium carbonate or silver carbonate can yield methyl alpha-cyano-3-indoleacrylate. The reaction is typically carried out at ambient temperature to avoid isomerization of the product .

Industrial Production Methods

Industrial production of methyl alpha-cyano-3-indoleacrylate often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino-indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, such as amino-indoles, hydroxyl-indoles, and thiol-indoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl alpha-cyano-3-indoleacrylate involves its interaction with various molecular targets and pathways. The cyano group and ester group in the compound can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:

The uniqueness of methyl alpha-cyano-3-indoleacrylate lies in its indole core, which imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWEDQGUNBTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-84-3
Record name METHYL ALPHA-CYANO-3-INDOLEACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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